molecular formula C12H12O5 B1249530 Herbarin A

Herbarin A

Cat. No. B1249530
M. Wt: 236.22 g/mol
InChI Key: ISQQPILYSRJHBC-GGWOSOGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herbarin A is a natural product found in Aplysina aerophoba with data available.

Scientific Research Applications

Pharmacological Effects and Pharmacokinetic Properties

Herbarin A, identified in Herba Epimedii, has demonstrated a range of pharmacological effects. This includes the osteoprotective effect, neuroprotective effect, cardiovascular protective effect, anti-cancer effect, anti-inflammation effect, and benefits for reproductive function. Its significant osteogenic effect makes it a promising candidate for bone tissue engineering applications (Li, Mei, Lu, & Li, 2015).

Synthesis and Antioxidant Properties

A study achieved the total synthesis of Herbarin A and evaluated its antioxidant properties using the FRAP assay. This research also explored the toxicity of Herbarin A using a zebrafish embryo model, highlighting its potential for future medicinal applications (Heimberger, Cade, Padgett, Sittaramane, & Shaikh, 2015).

Antimicrobial Activity

Research on sponge-derived fungi yielded new compounds including Herbarin A, which showed activity against various bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. This indicates its potential use in developing new antimicrobial agents (Jadulco, Brauers, Edrada, Ebel, Wray, Sudarsono, & Proksch, 2002).

properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

(2E,4E)-5-(4-methoxy-3-methyl-6-oxopyran-2-yl)penta-2,4-dienoic acid

InChI

InChI=1S/C12H12O5/c1-8-9(5-3-4-6-11(13)14)17-12(15)7-10(8)16-2/h3-7H,1-2H3,(H,13,14)/b5-3+,6-4+

InChI Key

ISQQPILYSRJHBC-GGWOSOGESA-N

Isomeric SMILES

CC1=C(OC(=O)C=C1OC)/C=C/C=C/C(=O)O

Canonical SMILES

CC1=C(OC(=O)C=C1OC)C=CC=CC(=O)O

synonyms

herbarin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.